

Reactivity of the spiro-lactam in 4-Azaspido[2.5]octan-5-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Azaspido[2.5]octan-5-one

Cat. No.: B1365178

[Get Quote](#)

An In-depth Technical Guide Topic: Reactivity of the spiro-lactam in **4-Azaspido[2.5]octan-5-one**
Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Azaspido[2.5]octan-5-one is a unique heterocyclic compound characterized by a δ -lactam ring fused to a cyclopropane moiety via a spirocyclic junction. This structural arrangement imparts a distinct combination of conformational rigidity and inherent ring strain, making its lactam core a site of significant and nuanced reactivity. This guide provides a detailed exploration of the chemical behavior of this spiro-lactam, moving beyond simple reaction lists to explain the underlying principles governing its transformations. We will dissect the influence of the spiro-cyclopropyl group on the lactam's stability and reactivity, presenting field-proven insights into key reactions such as N-functionalization, carbonyl reduction, and ring-opening. This document is intended to serve as a practical and authoritative resource for scientists leveraging this scaffold in medicinal chemistry and synthetic applications.

The Unique Architecture of 4-Azaspido[2.5]octan-5-one

The synthetic and therapeutic potential of spirocyclic systems is widely recognized, offering a three-dimensional architecture that can improve the physicochemical properties and pharmacological profiles of drug candidates.^[1] **4-Azaspido[2.5]octan-5-one** is an exemplar of

this molecular class, merging the well-established lactam pharmacophore with a strained cyclopropane ring.

Structural Features: The Lactam and the Spiro-Cyclopropane

The core of the molecule consists of a six-membered piperidin-2-one (δ -lactam) ring. The defining feature is the spiro-fusion of a cyclopropane ring at the C3 position of the lactam. This has two major consequences:

- **Conformational Rigidity:** The spiro-center locks the conformation of the adjacent carbon, reducing the molecule's flexibility compared to a simple substituted lactam. This has profound implications in drug design for entropy-favored binding to biological targets.
- **Ring Strain:** The cyclopropane ring possesses significant torsional and angle strain. This strain can influence the electronic properties of the adjacent lactam carbonyl, potentially increasing its electrophilicity and susceptibility to nucleophilic attack.

Physicochemical Properties

A summary of the key computed properties for **4-Azaspiro[2.5]octan-5-one** is provided below. This data is essential for designing reaction conditions, purification strategies, and for computational modeling studies.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO	PubChem CID: 11665409[2]
Molecular Weight	125.17 g/mol	PubChem CID: 11665409[2]
Monoisotopic Mass	125.08406 Da	PubChem CID: 11665409[2]
XlogP (Predicted)	0.3	PubChem CID: 11665409[2]
Hydrogen Bond Donor Count	1	PubChem CID: 11665409[2]
Hydrogen Bond Acceptor Count	1	PubChem CID: 11665409[2]

Relevance in Medicinal Chemistry

Lactams are privileged structures in drug discovery, present in a vast array of approved drugs.^[3] Spiro-lactams, in particular, are of significant interest due to their structural complexity and biological activities, which include antimicrobial, anticancer, and cholesterol absorption inhibition properties.^{[1][4][5]} The 6-azaspiro[2.5]octane scaffold, a close analogue, has been successfully utilized to develop potent small-molecule agonists for the GLP-1 receptor, highlighting the therapeutic potential of this spirocyclic system.^[6]

The Spiro-Lactam Core: A Hub of Reactivity

The reactivity of **4-Azaspiro[2.5]octan-5-one** is dominated by the interplay between the amide functionality of the lactam and the unique steric and electronic contributions of the spirocyclopropane ring.

Overview of Reactive Sites

The molecule presents several key sites for chemical modification, each with distinct reactivity profiles. Understanding these sites is fundamental to planning synthetic transformations.

Caption: Key reactive centers in **4-Azaspiro[2.5]octan-5-one**.

Key Transformations of the Lactam Ring

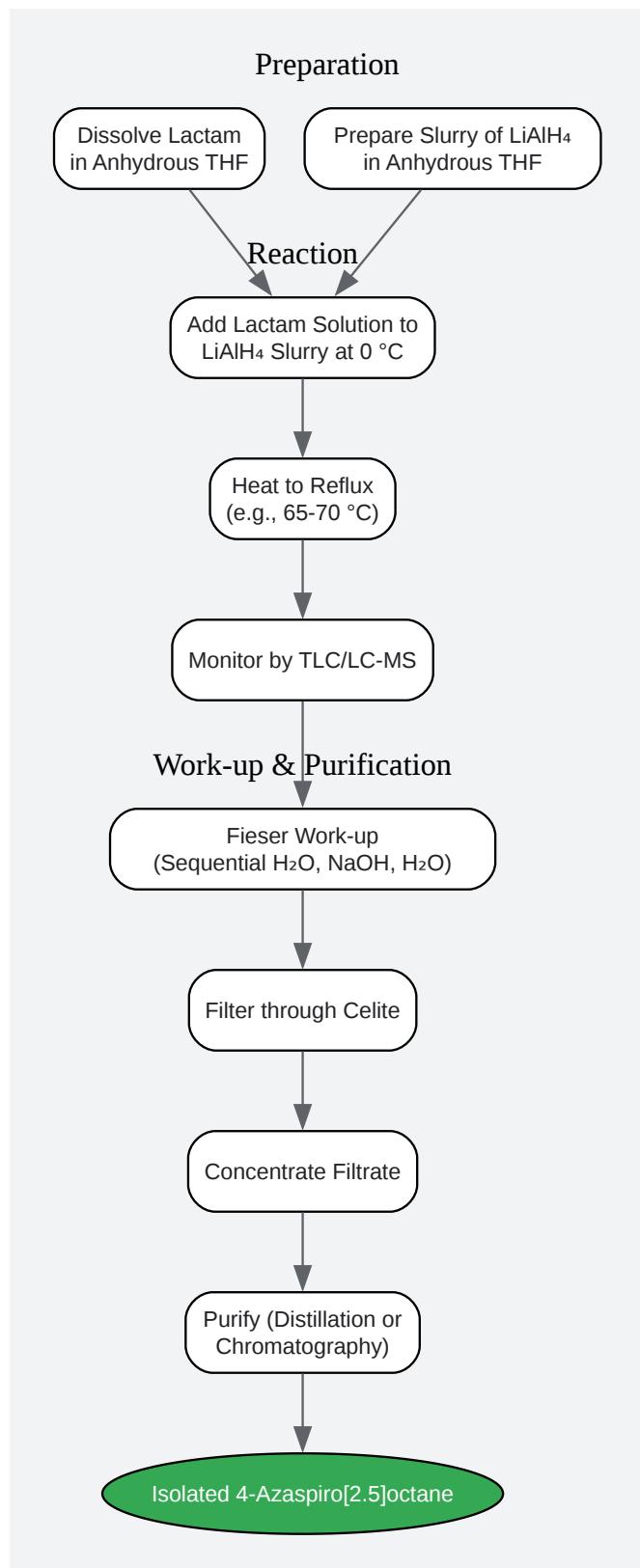
The following sections detail the principal reactions involving the spiro-lactam core, supported by mechanistic insights and representative protocols.

N-Functionalization (Alkylation, Acylation)

Causality: The nitrogen atom of the lactam is a versatile handle for introducing substituents. Deprotonation with a suitable base (e.g., NaH, KHMDS) generates a nucleophilic amide anion that can readily react with various electrophiles. The choice of base is critical; strong, non-nucleophilic bases are preferred to avoid competitive attack at the carbonyl carbon.

Protocol: N-Benzylation of **4-Azaspiro[2.5]octan-5-one**

- Preparation: To a solution of **4-Azaspiro[2.5]octan-5-one** (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere at 0 °C, add Sodium Hydride


(NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

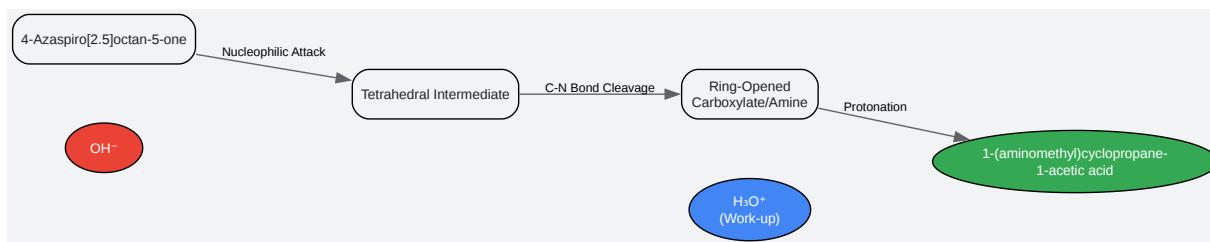
- Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
- Alkylation: Cool the reaction mixture back to 0 °C and add Benzyl Bromide (1.1 eq) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with Ethyl Acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-benzylated product.

Carbonyl Group Reduction

Causality: The complete reduction of the amide carbonyl to a methylene group is a powerful transformation, converting the lactam into the corresponding saturated amine (4-Azaspido[2.5]octane). This reaction requires a potent reducing agent, typically a metal hydride like Lithium Aluminum Hydride (LiAlH₄). The reaction proceeds via a complex with the carbonyl oxygen, followed by hydride delivery and subsequent cleavage of the C-O bond. This method is employed in the synthesis of related diaza- and oxa-spirocycles.^{[7][8]}

Experimental Workflow: Reduction of the Lactam Carbonyl

[Click to download full resolution via product page](#)


Caption: Workflow for the LiAlH₄ reduction of **4-Azaspido[2.5]octan-5-one**.

Lactam Ring-Opening Reactions

Causality: The amide bond of the lactam, while generally stable, can be cleaved under forcing conditions. The inherent ring strain of the six-membered ring, potentially exacerbated by the spiro-cyclopropane, makes it susceptible to hydrolytic or nucleophilic ring-opening. Such reactions are crucial for converting the cyclic scaffold into linear amino acid derivatives.

- Basic Hydrolysis: Under strong basic conditions (e.g., NaOH, reflux), the hydroxide ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to yield the sodium salt of 1-(aminomethyl)cyclopropane-1-acetic acid after protonation of the nitrogen.
- Acidic Hydrolysis: In strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen is first protonated, which significantly increases the carbonyl carbon's electrophilicity. A water molecule can then attack, leading to a similar tetrahedral intermediate and subsequent ring-opening. Care must be taken as harsh acidic conditions could potentially lead to the opening of the strained cyclopropane ring.[9]

Mechanism: Base-Catalyzed Ring Opening (Hydrolysis)

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of base-catalyzed hydrolysis.

Synthetic Utility and Outlook

4-Azaspido[2.5]octan-5-one is more than a mere curiosity; it is a versatile building block for constructing complex molecules with defined three-dimensional shapes. The reactivity of its spiro-lactam core allows for three distinct synthetic trajectories:

- Scaffold Elaboration: Using the lactam nitrogen and α -carbon as points for functionalization to build a library of decorated spirocycles.
- Scaffold Transformation: Reducing the lactam to access the corresponding saturated spiro-amine, a valuable scaffold for further derivatization.
- Scaffold Deconstruction: Employing ring-opening reactions to synthesize unique, non-cyclic amino acids containing a 1,1-disubstituted cyclopropane motif.

The continued exploration of this and related spiro-lactam systems will undoubtedly unlock new opportunities in drug discovery, providing novel scaffolds that can address challenging biological targets. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to harness the unique reactivity of this promising chemical entity.

References

- De Lucena, V. F., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study.
- Alves, G., et al. (2021). General structures of spirocyclic β - and δ -lactams.
- (2020). CN111943894A - Synthesis method of 4, 7-diazaspido [2.5] octane compound.
- Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β -lactams. Arkivoc. [\[Link\]](#)
- Bártholo, A., et al. (2022).
- Prudêncio, M., et al. (2021). Synthesis and biological evaluation of new spiro- β -lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry. [\[Link\]](#)
- PubChem. **4-azaspido[2.5]octan-5-one** (C7H11NO). PubChem. [\[Link\]](#)
- PubChem. 7-Oxa-4-azaspido(2.5)octan-5-one. PubChem. [\[Link\]](#)
- (2020). CN108530375B - Intermediate of 4-oxa-7-azaspido[2.5]octane or its salt and preparation method thereof.
- Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspido[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. [\[Link\]](#)

- PubChem. 4-azaspiro[2.5]octane-5,7-dione. PubChem. [\[Link\]](#)
- Kym, P. R., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- PubChem. 4-Azaspiro[2.5]octane hydrochloride. PubChem. [\[Link\]](#)
- Segura, R., & Turos, E. (2014). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. *Beilstein Journal of Organic Chemistry*. [\[Link\]](#)
- Aribi Biotechnology. CAS: 546114-04-9 Name: **4-Azaspiro[2.5]octan-5-one(9CI)**. [\[Link\]](#)
- Dalvie, D. K., et al. (2010). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. *Drug Metabolism and Disposition*. [\[Link\]](#)
- Petatoro, F., et al. (2016). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. *Organic & Biomolecular Chemistry*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 2. PubChemLite - 4-azaspiro[2.5]octan-5-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 3. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 8. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]

- 9. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reactivity of the spiro-lactam in 4-Azaspido[2.5]octan-5-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365178#reactivity-of-the-spiro-lactam-in-4-azaspido-2-5-octan-5-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com